3,4-dichloro-N-(2-ethoxyphenyl)benzamide
Description
3,4-Dichloro-N-(2-ethoxyphenyl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and an N-linked 2-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from other N-substituted benzamide analogs.
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2g/mol |
IUPAC Name |
3,4-dichloro-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
RQVYDNLRQZGDNU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities among 3,4-dichloro-N-(2-ethoxyphenyl)benzamide and related compounds:
Structural Insights :
- AH-7921 and U-47700: Both feature a cyclohexylmethyl or cyclohexyl group with dimethylamino substitution, critical for μ-opioid receptor binding .
- This compound: The ethoxy group may influence lipophilicity and metabolic stability compared to amino-substituted analogs.
- Hydroxyethyl and Dimethoxyphenyl Derivatives : Polar substituents (e.g., -OH, -OCH₃) reduce CNS penetration but may alter solubility and metabolic pathways .
Pharmacological Activity and Receptor Affinity
Mechanistic Notes:
- AH-7921 and U-47700 act as full μ-opioid agonists, with U-47700’s trans-isomer exhibiting higher potency due to optimal stereochemistry .
- The ethoxy group in the target compound may reduce receptor affinity compared to dimethylamino substituents, which enhance ionic interactions with opioid receptors .
Physicochemical and Metabolic Properties
Metabolic Stability :
Toxicity and Regulatory Status
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